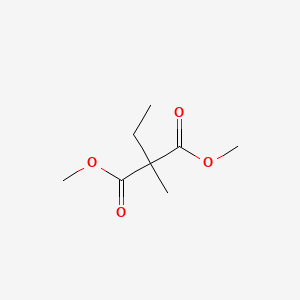

Dimethyl 2-isopropylmalonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 2-isopropylmalonate is an organic compound with the molecular formula C8H14O4. It is a derivative of malonic acid and is characterized by the presence of two ester groups and an isopropyl group attached to the central carbon atom. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl 2-isopropylmalonate can be synthesized through the esterification of malonic acid with isopropanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:

Malonic Acid+IsopropanolAcid CatalystDimethyl 2-isopropylmalonate+Water

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale esterification reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 2-isopropylmalonate undergoes several types of chemical reactions, including:

Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base, such as sodium ethoxide.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol, alkyl halides.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Decarboxylation: Heating in the presence of a suitable catalyst

Major Products Formed

Alkylation: Substituted malonates.

Hydrolysis: Malonic acid derivatives.

Decarboxylation: Substituted acetic acids

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- Dimethyl 2-isopropylmalonate is utilized as an intermediate in the synthesis of various APIs. For example, it plays a crucial role in the synthesis of aliskiren, a medication used to treat hypertension. The compound is involved in a multi-step synthesis process where it undergoes transformations to yield the final pharmaceutical product .

- Precursor for Barbituric Acid Derivatives :

Agrochemical Applications

- Pesticide Development :

Industrial Applications

- Synthesis of Fragrance Compounds :

Data Table: Synthesis Methods and Yields

Case Study 1: Synthesis of Aliskiren

In a study focused on synthesizing aliskiren, this compound was reacted with various halogenated compounds under basic conditions to produce key intermediates. The process demonstrated high yields and selectivity for the desired product, showcasing the compound's utility in pharmaceutical synthesis .

Case Study 2: Agrochemical Development

Research into new pesticide formulations utilized this compound as a starting material. The synthesized compounds exhibited promising insecticidal activity against common agricultural pests, indicating potential applications in crop protection strategies .

Mecanismo De Acción

The mechanism of action of dimethyl 2-isopropylmalonate involves its reactivity as an ester and its ability to undergo nucleophilic substitution reactions. The compound can form enolate ions, which are highly reactive intermediates in various organic reactions. These enolate ions can participate in alkylation, condensation, and other reactions, leading to the formation of a wide range of products .

Comparación Con Compuestos Similares

Similar Compounds

- Dimethyl malonate

- Diethyl malonate

- Methyl ethyl malonate

Uniqueness

Dimethyl 2-isopropylmalonate is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other malonate derivatives. This uniqueness allows for selective reactions and the synthesis of specific compounds that may not be achievable with other malonates .

Actividad Biológica

Dimethyl 2-isopropylmalonate (DMIPM) is a malonate derivative that has garnered interest in various scientific fields due to its potential biological activities. This article reviews the compound's biological properties, focusing on its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes two ester groups and an isopropyl substituent at the second carbon position. The synthesis of DMIPM typically involves the alkylation of diethyl malonate or similar precursors. A common method includes reacting diethyl malonate with isopropyl bromide in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation to yield the desired product .

Pharmacological Properties

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMIPM and its derivatives. For instance, a series of analogs were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. One study reported that certain derivatives exhibited significant inhibition of cell proliferation in A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values as low as 24 nM for some compounds . This suggests that DMIPM may contribute to the development of novel anticancer agents.

Mechanism of Action

The mechanism by which DMIPM exerts its biological effects is still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through mitochondrial pathways, similar to other known anticancer agents . The presence of the isopropyl group may enhance its lipophilicity, potentially facilitating cell membrane penetration and subsequent intracellular effects.

Case Studies

-

Study on Anticancer Agents

A systematic evaluation of DMIPM derivatives demonstrated their ability to inhibit cancer cell growth effectively. In vitro assays revealed that compounds derived from DMIPM showed activity comparable to established chemotherapeutics, indicating their potential as lead compounds for further development . -

Electrochemical Properties

Research into the electrochemical behavior of DMIPM has shown that it can undergo oxidation reactions under specific conditions. This property could be harnessed for developing electrochemical sensors or drug delivery systems where controlled release is essential .

Data Tables

| Compound Name | IC50 (nM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 24 | A549 | Induction of apoptosis |

| Derivative A | 30 | MCF-7 | Cell cycle arrest |

| Derivative B | 50 | HeLa | Mitochondrial disruption |

Propiedades

IUPAC Name |

dimethyl 2-ethyl-2-methylpropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5-8(2,6(9)11-3)7(10)12-4/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXCDRMUNJEILK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.